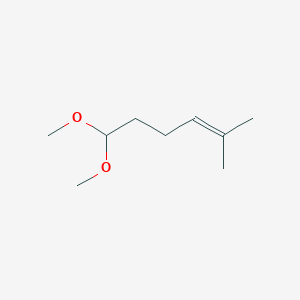

6,6-Dimethoxy-2-methylhex-2-ene

Description

This compound belongs to the family of substituted alkenes, where the electron-donating methoxy groups may influence its reactivity and physical properties.

Properties

CAS No. |

2006-05-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

6,6-dimethoxy-2-methylhex-2-ene |

InChI |

InChI=1S/C9H18O2/c1-8(2)6-5-7-9(10-3)11-4/h6,9H,5,7H2,1-4H3 |

InChI Key |

NHPQZDRVSLYMOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Methoxylation of α,β-Unsaturated Ketones

A relevant approach to preparing methoxy-substituted alkenes involves methoxylation of α,β-unsaturated ketones. For example, the methoxylation of 6-methyl-5-hepten-2-one to 6-methoxy-6-methylheptan-2-one is achieved using methanol and a strong Brønsted acid catalyst such as sulfuric acid (H2SO4). This reaction is typically conducted at 30–80 °C under ambient pressure, with methanol serving both as reagent and solvent. The process yields the methoxylated product in good yield and purity.

| Parameter | Value |

|---|---|

| Starting material | 6-methyl-5-hepten-2-one |

| Reagent | Methanol |

| Catalyst | Sulfuric acid (95-97%) |

| Temperature | 50 °C |

| Reaction time | 20 hours |

| Yield | Approx. 62.9% (step i) |

This methoxylation step can be adapted to the synthesis of 6,6-Dimethoxy-2-methylhex-2-ene by selecting appropriate ketone precursors and reaction conditions.

Catalytic Methoxylation with Enhanced Conversion

In related pyrimidine chemistry, catalytic methoxylation has been enhanced by adding catalysts such as trifluoromethane sulfonic acid copper or tertiary butyl chlorination ammonium. These catalysts improve conversion efficiency to 100% and reduce impurity formation, indicating that catalyst choice is critical for high-yield methoxylation reactions.

Grignard Reagent-Based Synthesis

An alternative synthetic route involves the preparation of Grignard reagents, which can be reacted with suitable electrophiles to build the carbon skeleton and introduce methoxy groups indirectly.

-

Benzyl magnesium bromide or chloride is used as an initiator to prepare methylmagnesium chloride. This reagent is then reacted with 6-methyl-methyl heptenone in tetrahydrofuran (THF) under controlled temperature (20–60 °C) to produce 2,6-dimethyl-5-heptene-2-ol with high conversion (95%).

This method suggests that Grignard chemistry can be employed to introduce methyl and methoxy substituents on heptene derivatives, potentially adaptable for 6,6-Dimethoxy-2-methylhex-2-ene synthesis.

Etherification via Microreactor Technology

For the synthesis of structurally related dimethoxyphenols, microreactor technology combined with catalysts like tetrabutylammonium bromide (TBAB) and dimethyl carbonate as a methylating agent has been shown to produce high yields (up to 86%) and purity (97%) under mild conditions (110–170 °C).

-

- Use of non-toxic methylating agent dimethyl carbonate instead of dimethyl sulfate.

- Continuous production capability.

- High yield and purity with simple post-treatment.

- Reaction temperature optimized between 120–140 °C.

Though this method is described for phenolic compounds, the principles of catalytic etherification and continuous synthesis may be applicable to methoxylation steps in 6,6-Dimethoxy-2-methylhex-2-ene preparation.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Notes |

|---|---|---|---|

| Acid-catalyzed methoxylation | Methanol, sulfuric acid | 30–80 °C, ambient pressure | ~63% yield for methoxylated ketones; methanol solvent |

| Catalytic methoxylation | Trifluoromethane sulfonic acid copper, etc. | Catalyst 0.001–0.5% w/w, optimized | 100% conversion of chloropyrimidine; reduced impurities |

| Grignard reagent synthesis | Benzyl magnesium bromide, methylmagnesium chloride | 20–60 °C, THF solvent | 95% conversion to 2,6-dimethyl-5-heptene-2-ol |

| Microreactor etherification | Pyrogallic acid, dimethyl carbonate, TBAB | 120–140 °C, 5 MPa, continuous flow | 86% yield, 97% purity; green chemistry advantages |

Research Findings and Perspectives

The methoxylation of α,β-unsaturated ketones under acidic conditions is a well-established route to introduce methoxy groups, which can be adapted for 6,6-Dimethoxy-2-methylhex-2-ene synthesis.

Catalytic enhancements using trifluoromethane sulfonic acid derivatives improve conversion and reduce operator sensitization risks, highlighting the importance of catalyst selection for safety and efficiency.

Grignard reagent methodologies provide robust carbon-carbon bond formation strategies, useful for constructing the carbon framework of methoxy-substituted alkenes.

Microreactor technology offers a modern, continuous-flow approach to etherification with environmental and operational benefits, potentially applicable to the synthesis of methoxy-substituted alkenes.

No direct, publicly available synthesis protocol exclusively for 6,6-Dimethoxy-2-methylhex-2-ene was found, indicating a need for further targeted research or patent disclosures.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-2-methylhex-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6,6-Dimethoxy-2-methylhex-2-ene finds applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6-Dimethoxy-2-methylhex-2-ene exerts its effects involves interactions with specific molecular targets. The methoxy groups and the double bond in the hexene backbone play crucial roles in its reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following compounds are compared based on functional groups, synthesis, and properties:

Key Observations :

- Ring vs. Chain: The cyclic structure of 6,6-Dimethylcyclohex-2-enone introduces ring strain and conjugation with the ketone, making it more reactive toward nucleophiles compared to the linear alkene .

Key Observations :

- Reduction Steps : The use of mercury chloride in Compound 3 ’s synthesis highlights the need for hazardous reagents, whereas 6,6-Dimethoxy-2-methylhex-2-ene might require milder conditions if synthesized via acid-catalyzed elimination .

- Chromatography : Purification via silica gel chromatography is common for methoxy-containing compounds, as seen in Compound 3 and inferred for the target compound .

Physical and Spectroscopic Properties

Key Observations :

- State Differences: Linear alkenes like the target compound are typically liquids, while cyclic ketones (e.g., 6,6-Dimethylcyclohex-2-enone) and aromatic esters (Compound 3) are solids due to increased planarity and intermolecular forces .

- NMR Signatures : Methoxy protons in Compound 3 appear as singlets (δ 3.6–3.8), similar to those expected in 6,6-Dimethoxy-2-methylhex-2-ene .

Biological Activity

6,6-Dimethoxy-2-methylhex-2-ene is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure and potential biological activities make it a subject of study for its therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 213602-73-4 |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| InChI Key | GKJUTIPIOHCHKG-UHFFFAOYSA-N |

| Canonical SMILES | C(C)(C)C(=C)OC(OC)C |

These properties indicate that 6,6-Dimethoxy-2-methylhex-2-ene is a relatively stable compound, which is crucial for its biological activity.

The biological activity of 6,6-Dimethoxy-2-methylhex-2-ene primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by modulating enzyme activity or receptor interactions, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that 6,6-Dimethoxy-2-methylhex-2-ene exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. For instance, its efficacy against Mycobacterium vaccae has been noted, highlighting its potential as an antimicrobial agent .

- Cytotoxic Effects : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types, suggesting a potential role in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of similar compounds and found that 6,6-Dimethoxy-2-methylhex-2-ene exhibited significant activity against M. vaccae, with IC50 values ranging from 50 µM to 3 nM .

- Cytotoxicity in Cancer Cells : In another investigation, the compound was tested on HeLa cells and showed promising results in inhibiting protein synthesis more potently than other known compounds, indicating its potential as a novel anticancer agent .

Research Findings

Recent findings have highlighted the following aspects of the compound's biological activity:

- Structure-Activity Relationship (SAR) : Modifications in the structure of related compounds have been studied to enhance their biological efficacy. The presence of electron-withdrawing groups significantly influences the antimicrobial activity and cytotoxicity of these compounds .

- Pharmacological Potential : Ongoing research is focused on exploring the pharmacological potential of 6,6-Dimethoxy-2-methylhex-2-ene through various synthetic analogs to improve its therapeutic profile and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6,6-Dimethoxy-2-methylhex-2-ene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves acid-catalyzed elimination or Wittig reactions. For example, reacting 6-methoxy-2-methylhex-2-enol with dimethyl sulfate under controlled pH (8–9) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate isomers and remove byproducts. Purity validation should employ GC-MS (≥95%) and ¹H/¹³C NMR to confirm structural integrity .

Q. How can spectroscopic techniques distinguish 6,6-Dimethoxy-2-methylhex-2-ene from its structural analogs?

- Methodological Answer : Key spectral markers include:

- ¹H NMR : Two singlet methoxy groups (δ 3.2–3.4 ppm) and a deshielded allylic methyl group (δ 1.8–2.0 ppm).

- IR : Absence of OH stretches (confirming ether formation) and C=C absorption near 1640 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 158 and fragmentation patterns (e.g., loss of methoxy groups). Cross-reference with NIST Chemistry WebBook databases for validation .

Q. What solvent systems are optimal for handling 6,6-Dimethoxy-2-methylhex-2-ene in experimental setups?

- Methodological Answer : Use aprotic solvents (e.g., dichloromethane, THF) to prevent nucleophilic attack on the methoxy groups. For kinetic studies, ensure anhydrous conditions via molecular sieves. Solvent polarity impacts reaction rates in Diels-Alder or epoxidation reactions—monitor via HPLC with UV detection (λ = 220–240 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy groups influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : The methoxy groups act as electron-donating substituents, increasing electron density at the double bond and accelerating electrophilic additions. Steric hindrance, however, may reduce regioselectivity. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition states, while experimental validation via kinetic isotope effects (KIE) quantifies mechanistic pathways .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic stability?

- Methodological Answer : Discrepancies often arise from solvation effects or approximations in computational models. Address this by:

- Conducting solvent-corrected DFT calculations (e.g., COSMO-RS).

- Comparing experimental ΔG values (via calorimetry) with computed data.

- Using sensitivity analysis to identify error-prone parameters (e.g., bond dissociation energies) .

Q. How does 6,6-Dimethoxy-2-methylhex-2-ene behave under photolytic or oxidative stress, and what degradation products form?

- Methodological Answer : Under UV light (254 nm), the compound undergoes [2+2] cycloaddition, forming dimeric byproducts. Oxidative degradation (e.g., with H₂O₂/Fe²⁺) cleaves the double bond, yielding ketones and carboxylic acids. Monitor degradation pathways via LC-MS/MS and stabilize the compound with antioxidants like BHT in storage .

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be enhanced?

- Methodological Answer : The methoxy groups can act as chiral auxiliaries in Pd-catalyzed cross-couplings. Enantioselectivity is improved using chiral ligands (e.g., BINAP or Josiphos). Optimize reaction conditions (temperature, solvent) via DoE (Design of Experiments) and analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.